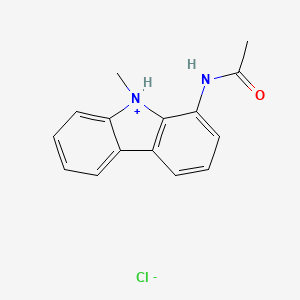
Osmium ammine-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium ammine-B is a polyamminic electron-dense compound primarily used for the specific detection of DNA in electron microscopy. It is a Schiff-type reagent that binds to free aldehyde groups on DNA, allowing for high-resolution imaging in cytochemical studies .
Preparation Methods
The synthesis of osmium ammine-B involves a simpler and more reproducible method compared to its predecessor, osmium ammine. The preparation technique includes the following steps :
Acid Hydrolysis: This step involves the removal of purine bases from deoxyribose, creating free aldehyde groups.
Binding with Schiff Reagent: The free aldehyde groups react with the Schiff reagent, resulting in specifically stained DNA.
Stabilization: The reagent is stabilized to ensure it remains effective for over a year and dissolves completely in water.
Industrial production methods focus on ensuring the reagent’s stability and reproducibility, avoiding the need for reoptimization of staining conditions for each batch .
Chemical Reactions Analysis
Osmium ammine-B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various osmium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common reagents used in these reactions include acids for hydrolysis and Schiff reagents for binding . The major products formed from these reactions are electron-dense complexes that are useful in electron microscopy .
Scientific Research Applications
Osmium ammine-B has a wide range of applications in scientific research, including :
Chemistry: Used for specific DNA staining in electron microscopy, allowing for high-resolution imaging of DNA structures.
Biology: Facilitates the study of DNA within cells, aiding in the understanding of cellular processes and structures.
Medicine: Used in cytochemical studies to detect DNA in various medical research applications.
Industry: Employed in the production of high-resolution imaging reagents for electron microscopy.
Mechanism of Action
The mechanism of action of osmium ammine-B involves its binding to free aldehyde groups on DNA. This binding occurs through a Feulgen-type reaction, where acid hydrolysis removes purine bases from deoxyribose, creating aldehyde groups that react with the Schiff reagent . This reaction results in the specific staining of DNA, allowing for high-resolution imaging in electron microscopy .
Comparison with Similar Compounds
Osmium ammine-B is unique compared to other similar compounds due to its stability and reproducibility. Similar compounds include :
Osmium ammine: The predecessor of this compound, which had a higher failure rate in preparation.
Ruthenium ammine: Another Schiff-type reagent used for DNA staining but with different stability and reactivity properties.
Platinum ammine: Used in similar applications but with different chemical properties and reactivity.
This compound stands out due to its longer shelf life, complete solubility in water, and consistent performance in DNA staining .
Properties
Molecular Formula |
H18N6Os |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
azane;osmium |
InChI |
InChI=1S/6H3N.Os/h6*1H3; |
InChI Key |
DPKNPBGBOVYSDV-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.N.N.[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


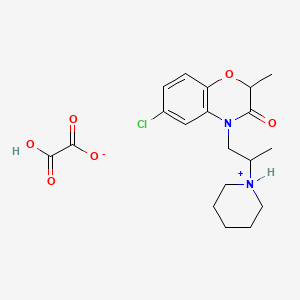
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
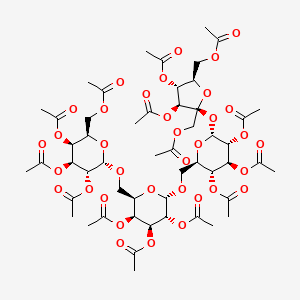
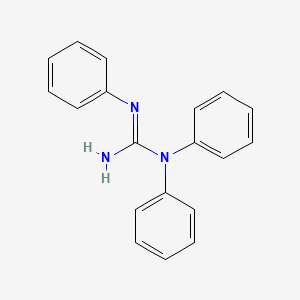

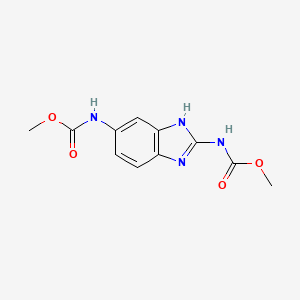
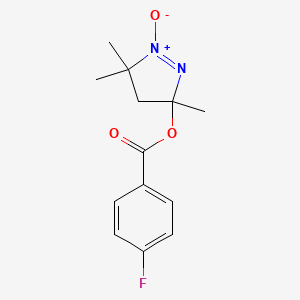

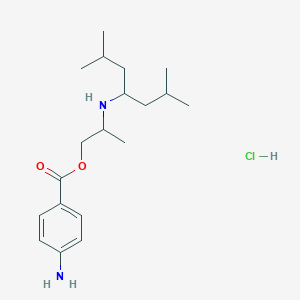
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

